molecular formula C22H20ClN3O4 B2546101 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide CAS No. 898416-61-0

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide

カタログ番号: B2546101
CAS番号: 898416-61-0
分子量: 425.87
InChIキー: ZODINQBXVMKGCS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide is a structurally complex small molecule characterized by a benzamide core substituted with chloro and nitro groups at the 4- and 3-positions, respectively. The molecule features a dihydroisoquinoline moiety linked via an ethyl bridge to a furan ring.

特性

IUPAC Name

4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4/c23-18-8-7-16(12-19(18)26(28)29)22(27)24-13-20(21-6-3-11-30-21)25-10-9-15-4-1-2-5-17(15)14-25/h1-8,11-12,20H,9-10,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODINQBXVMKGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

  • Step 1: Formation of Isoquinoline Derivative
    • Reactants: : Isoquinoline, suitable dihalide compound.

    • Conditions: : Solvent (e.g., THF), base (e.g., K2CO3), room temperature.

    • Reaction: : Halide displacement to attach the dihydroisoquinoline to an ethyl chain.

  • Step 2: Synthesis of Nitrobenzamide Core
    • Reactants: : Appropriate chloro-nitrobenzoyl chloride, amine.

    • Conditions: : Solvent (e.g., dichloromethane), low temperature, base (e.g., pyridine).

    • Reaction: : Amidation reaction to form the benzamide.

  • Step 3: Coupling of Furan Derivative
    • Reactants: : Intermediate from Step 1, furan-2-yl derivative.

    • Conditions: : Coupling reagents (e.g., DCC, HOBt), solvent (e.g., DMF), room temperature.

    • Reaction: : Formation of the final compound through coupling.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve the scaling-up of the above-mentioned reactions, with optimizations to enhance yield and reduce costs. Continuous flow reactors might be employed to ensure consistent production, and advanced purification techniques, such as column chromatography or crystallization, would be used to achieve the desired purity.

化学反応の分析

Types of Reactions

  • Oxidation: : The furan ring can undergo oxidation to form various derivatives.

  • Reduction: : Nitro group can be reduced to an amine using reagents like hydrogen gas over a palladium catalyst.

  • Substitution: : The chloro group can be substituted by nucleophiles to introduce new functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) in acetone.

  • Reduction: : Hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: : Sodium ethoxide in ethanol.

Major Products Formed

  • From Oxidation: : Oxidized furan derivatives.

  • From Reduction: : Amino derivatives of the compound.

  • From Substitution: : Derivatives with various nucleophiles replacing the chloro group.

科学的研究の応用

Chemistry

This compound serves as a precursor for synthesizing more complex molecules and can act as a ligand in coordination chemistry.

Biology and Medicine

In medicinal chemistry, it is investigated for its potential as an inhibitor of certain enzymes or receptors. Its structural motifs are valuable in designing molecules with targeted biological activities.

Industry

The compound may be used in the development of novel materials, including polymers and coatings, due to its unique electronic properties and stability.

作用機序

The mechanism by which this compound exerts its effects depends on its specific application. In the context of enzyme inhibition, for instance, it likely interacts with the active site of the target enzyme, forming stable complexes that prevent the enzyme from catalyzing its usual reactions. This interaction can involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, depending on the nature of the enzyme’s active site and the functional groups on the compound.

類似化合物との比較

Structural Comparisons

The compound’s structural uniqueness lies in its 3-nitrobenzamide core, dihydroisoquinoline group, and furan substituent. Below is a comparison with key analogs:

Compound Name/Identifier Core Structure Key Substituents/Modifications Reference(s)
Target Compound 3-Nitrobenzamide 4-Cl, dihydroisoquinoline-ethyl, furan-2-yl -
5-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-3,3-diethyldihydrofuran-2(3H)-one (9l) Dihydrofuranone Dihydroisoquinoline-ethyl, 3,3-diethyl
N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2-(2,3,4-trimethoxyphenyl)quinazolin-4-amine (4a) Quinazoline 6,7-Dimethoxy-dihydroisoquinoline, trimethoxyphenyl
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide Pyrrolidine-carboxamide Dihydroisoquinoline-sulfonyl, p-tolyl
GF120918 Acridine-carboxamide 6,7-Dimethoxy-dihydroisoquinoline, methoxyacridine

Key Observations :

  • The dihydroisoquinoline group is a common motif in analogs, but its substitution pattern (e.g., 6,7-dimethoxy in GF120918 vs. unsubstituted in the target compound) influences hydrophobicity and binding affinity.
  • The furan ring in the target compound distinguishes it from analogs with bulkier substituents (e.g., quinazoline in 4a or sulfonyl groups in MERS-CoV inhibitors ).
  • The 3-nitro group on the benzamide core may enhance electrophilic reactivity compared to chloro- or methoxy-substituted benzamides (e.g., ’s 3-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide) .

生物活性

4-Chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.

  • Molecular Formula : C22H20ClN3O3S
  • Molecular Weight : 441.9 g/mol
  • CAS Number : 898452-58-9

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its mechanism of action, efficacy in inhibiting specific biological targets, and potential therapeutic applications.

Research has indicated that 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide may exert its effects by modulating kinase activity. For instance, similar benzamide derivatives have shown to inhibit RET kinase activity, which is crucial in various cancers. The inhibition of RET kinase can lead to reduced cell proliferation and survival in RET-driven tumors .

2. Antitumor Activity

A study evaluating the antitumor effects of related benzamide compounds demonstrated that they could significantly inhibit tumor growth in vitro and in vivo models. The results suggested that these compounds could serve as promising candidates for further development as anticancer agents .

Case Study 1: RET Kinase Inhibition

In a series of experiments, a derivative structurally similar to 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide was tested for its ability to inhibit RET kinase. The compound exhibited moderate to high potency in ELISA-based assays, indicating its potential as a therapeutic agent against RET-dependent malignancies .

CompoundIC50 (μM)Target
I-80.5RET Kinase
I-90.8RET Kinase

Case Study 2: Cellular Effects

In cellular assays, compounds similar to this benzamide were shown to affect cellular pathways associated with apoptosis and cell cycle regulation. Specifically, they induced apoptosis in cancer cell lines by activating caspases and altering mitochondrial membrane potential .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Inhibition of Cell Proliferation : Compounds with similar structures have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
  • Synergistic Effects : When combined with other chemotherapeutic agents, these benzamides demonstrated synergistic effects that enhanced their overall efficacy against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of 3-nitro-4-chlorobenzoic acid derivatives with appropriate amines. For example, amide bond formation can be achieved using 4-nitrobenzoyl chloride (or similar activated intermediates) under reflux conditions with dichlorosulfoxide as a catalyst. Purification via column chromatography (silica gel, gradient elution) is critical to isolate the target compound . Key parameters include reaction temperature (120°C for 8 hours) and stoichiometric ratios of reagents like 4-dimethylaminopyridine (DMAP) to enhance yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Essential for confirming the presence of the dihydroisoquinoline ring (δ 3.5–4.5 ppm for CH2 groups) and furan protons (δ 6.2–7.4 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z vs. calculated for C22H19ClN3O4).
  • HPLC : Ensures purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How is initial biological screening conducted for this compound?

  • Methodological Answer : In vitro assays are prioritized. For antiviral activity (e.g., MERS-CoV), HEK cells are treated with the compound at varying concentrations (1–100 µM), followed by plaque reduction neutralization tests. Cytotoxicity is assessed via MTT assays, with IC50 values calculated to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

  • Methodological Answer :

  • Core Modifications : Introduce substituents to the dihydroisoquinoline or furan moieties (e.g., fluorination at C4 of the benzene ring) to enhance binding affinity.
  • Bioisosteric Replacement : Replace the nitro group with a cyano or trifluoromethyl group to improve metabolic stability .
  • Data-Driven Design : Use IC50 values from analogs (e.g., 0.602% inhibition in MERS-CoV assays) to correlate substituent effects with activity .

Q. What computational approaches predict binding affinity with target proteins?

  • Methodological Answer :

  • Molecular Docking : Utilize PubChem-derived 3D structures (InChIKey: WKAJLWHPNIJUDZ) and software like AutoDock Vina to simulate interactions with viral fusion proteins (e.g., MERS-CoV HR1 domain) .
  • Quantum Chemical Analysis : Calculate electrostatic potential maps (EPM) to identify nucleophilic/electrophilic regions influencing binding .

Q. How to resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Orthogonal Assays : Validate antiviral activity using both plaque reduction and pseudovirus entry assays.
  • Batch Consistency : Ensure compound purity (>98% by HPLC) and standardized cell lines (e.g., HEK293 vs. Vero cells) to minimize variability .
  • Structural Confirmation : Re-analyze NMR data to rule out degradation products (e.g., nitro group reduction to amine under assay conditions) .

Q. What is the mechanism of action in antimalarial or antiviral contexts?

  • Methodological Answer :

  • Target Engagement : Use surface plasmon resonance (SPR) to measure binding kinetics to heptad repeat trimers (e.g., KD values for MERS-CoV HR1).
  • Cellular Imaging : Confocal microscopy with fluorescently tagged compounds to track localization in infected cells .

Q. How to assess stability and degradation pathways under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H2O2) conditions at 37°C. Monitor degradation via LC-MS to identify major breakdown products (e.g., hydrolysis of the amide bond) .
  • Accelerated Stability Testing : Store the compound at 40°C/75% RH for 4 weeks and analyze purity changes .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。